molecular formula C8H12N2O2 B153083 tert-Butyl 1H-imidazole-1-carboxylate CAS No. 49761-82-2

tert-Butyl 1H-imidazole-1-carboxylate

Cat. No. B153083
CAS RN: 49761-82-2
M. Wt: 168.19 g/mol
InChI Key: MTBKGWHHOBJMHJ-UHFFFAOYSA-N
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Description

tert-Butyl 1H-imidazole-1-carboxylate is a chemical compound that is part of a broader class of imidazole derivatives. These compounds are of significant interest in pharmaceutical and organic chemistry due to their potential applications in drug development and synthesis of complex molecules.

Synthesis Analysis

The synthesis of tert-butyl imidazole derivatives has been explored in various studies. For instance, the dealkylation of tert-butyl amine in an Ugi-type multicomponent reaction has been reported, which establishes tert-butyl isocyanide as a convertible isonitrile for accessing a diverse range of pharmaceutically important polycyclic N-fused imidazo-heterocycles . Additionally, the synthesis of 1-tert-butyl-2-diphenylphosphino-imidazole through metalation reactions and subsequent reactions with diphenylchlorophosphane has been described, leading to various oxidation and complexation products .

Molecular Structure Analysis

The molecular structure of tert-butyl imidazole derivatives can be complex and is often characterized using techniques such as X-ray diffraction. For example, the structure of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate has been determined, revealing an orthorhombic lattice and specific intermolecular interactions that stabilize the crystal structure .

Chemical Reactions Analysis

tert-Butyl imidazole derivatives undergo a variety of chemical reactions. The reactivity of N-tert-butyl-1,2-diaminoethane, for instance, has been studied, showing its rapid reaction with atmospheric carbon dioxide to generate a zwitterionic ammonium carbamate salt and its conversion to 1-tert-butyl-2-imidazoline . Moreover, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate demonstrates the amination of an iodinated precursor using a copper catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl imidazole derivatives are crucial for their practical applications. The thermal and crystallographic properties of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate have been studied, revealing its thermal stability and the nature of intermolecular interactions within the crystal . Additionally, the catalytic properties of 1H-imidazole-1-acetic acid tosilate in the alkylation reaction of phenol and tert-butyl alcohol have been investigated, showing its efficiency and recyclability .

Scientific Research Applications

Catalysis in Organic Synthesis

tert-Butyl 1H-imidazole-1-carboxylate is involved in catalysis, particularly in the synthesis of tert-butylphenol. This compound serves as a key intermediate in organic synthesis, where efficient and recyclable catalytic systems are crucial. The compound 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) has been developed for this purpose, showing excellent recycling performance and potential for industrial synthesis of tert-butylphenol (Zhang et al., 2022).

Structural Chemistry and Crystallography

In structural chemistry, tert-butyl 1H-imidazole-1-carboxylate derivatives are used to understand the interplay of strong and weak hydrogen bonds. Studies have synthesized and structurally characterized such derivatives, providing insights into molecular environments and interactions, which are vital for understanding chemical properties and reactivity (Das et al., 2016).

Bidentate Ionic Liquid Synthesis

This compound has been used in the synthesis of bidentate ionic liquids. Its modified forms are characterized using spectroscopic techniques, contributing to the development of novel ionic liquids with potential applications in various industries (Yi-fan, 2010).

Pharmaceutical and Medicinal Chemistry

tert-Butyl 1H-imidazole-1-carboxylate plays a role in the synthesis of various pharmaceutical compounds. For instance, its derivatives have been explored for potential antitumor properties, highlighting the compound's significance in drug discovery and development (Abonía et al., 2011).

Polymer Science

In polymer science, derivatives of tert-butyl 1H-imidazole-1-carboxylate are used as catalysts in polymerization processes. Their role in catalyzing group transfer polymerization of methacrylic and acrylic monomers is notable, contributing to the synthesis of polymers with various properties (Raynaud et al., 2009).

Synthesis of Chiral Compounds

This compound is also significant in the synthesis of chiral compounds, especially non-proteinogenic amino acids. Its utility in synthesizing acid-sensitive and highly hindered amino acid esters demonstrates its versatility in organic chemistry (Hoffmann & Seebach, 1997).

Safety And Hazards

Safety data for “tert-Butyl 1H-imidazole-1-carboxylate” suggests avoiding contact with skin and eyes, and avoiding formation of dust and aerosols . It is also recommended to handle it in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

tert-butyl imidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)10-5-4-9-6-10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBKGWHHOBJMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198032
Record name tert-Butyl 1H-imidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1H-imidazole-1-carboxylate

CAS RN

49761-82-2
Record name 1H-Imidazole-1-carboxylic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49761-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1H-imidazole-1-carboxylate
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Record name tert-Butyl 1H-imidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198032
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Record name tert-butyl 1H-imidazole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.324
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
FF Wong, KL Chen, CM Lin… - Journal of applied polymer …, 2007 - Wiley Online Library
Novel 1‐substituted imidazole derivatives (4–10) were synthesized by imidazole and the corresponding substituted reagents (chloromethylpivalate, diphenylphosphinicchloride, di‐tert‐…
Number of citations: 33 onlinelibrary.wiley.com
J Wang, YL Liang, J Qu - scholar.archive.org
All reactions were carried out in aerial atmosphere, unless otherwise mentioned. Water was purchased from Watson water or from Milli-Q® Ultrapure Water Purification System. Flash …
Number of citations: 0 scholar.archive.org
T Kalra - 2023 - 14.139.251.106
… acid, 2-((Isobutoxycarbonyl)amino)benzoic acid, 2,3-Dimethylbenzoic acid, 2,5-Dimethylbenzoic acid, 2,5-Dimethoxybenzoic acid, tert-Butyl 1H-imidazole-1-carboxylate and Methyl N-…
Number of citations: 2 14.139.251.106
DT Gerokonstantis, E Apostolidi… - Organic …, 2020 - pdfs.semanticscholar.org
Herein, a novel method for the selective N-Boc deprotection of imidazoles, benzimidazoles and pyrazoles in good to excellent yield (75-98%), using NaBH4 in EtOH at room …
Number of citations: 1 pdfs.semanticscholar.org
J Kania - 2013 - duo.uio.no
The present thesis is focused on the design of synthetic routes towards asmarine analogues. Asmarines are marine natural products isolated from the sponges Raspalia sp. The …
Number of citations: 2 www.duo.uio.no
SK Verma, R Ghorpade, A Pratap, MP Kaushik - Green chemistry, 2012 - pubs.rsc.org
… First step, synthesis of tert-butyl 1H-imidazole-1-carboxylate: In a round bottom flask add 0.01 mol (… Add tert-butyl 1H-imidazole-1-carboxylate from first step to the brine solution. Stir the …
Number of citations: 31 pubs.rsc.org
S Periyasamy, S Subbiah - Journal of Chemical and …, 2016 - researchgate.net
Commercially available sodium iodide was found to be one of the best catalyst and practically an efficient protocol for the protection of various structurally and electronically divergent …
Number of citations: 4 www.researchgate.net
翁豐富, 陳坤隆, 林俊民, 陳俊言, 葉茂榮 - … ) 證書號發明第I316065 號, 2009 - 國立成功大學
Number of citations: 0

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